Bis(2-methylphenyl)-phenylmethanol
Description
Properties
CAS No. |
6324-60-3 |
|---|---|
Molecular Formula |
C21H20O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
bis(2-methylphenyl)-phenylmethanol |
InChI |
InChI=1S/C21H20O/c1-16-10-6-8-14-19(16)21(22,18-12-4-3-5-13-18)20-15-9-7-11-17(20)2/h3-15,22H,1-2H3 |
InChI Key |
KXGJHQLSMMKIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Bis(2-methylphenyl)phenylketone
The ketone precursor, bis(2-methylphenyl)phenylketone, is synthesized via Friedel-Crafts acylation :
- Reagents : 2-methyltoluene (o-xylene, 2 equiv), benzoyl chloride (1 equiv), anhydrous $$ \text{AlCl}_3 $$ (1.2 equiv).
- Conditions : Reaction in dichloromethane at 0°C for 2 hours, followed by reflux for 6 hours.
- Workup : Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate, 9:1).
Grignard Addition to the Ketone
The ketone is reacted with phenylmagnesium bromide ($$ \text{PhMgBr} $$):
- Reagents : Bis(2-methylphenyl)phenylketone (1 equiv), $$ \text{PhMgBr} $$ (2.5 equiv), dry tetrahydrofuran (THF).
- Conditions : Slow addition of $$ \text{PhMgBr} $$ at 0°C, followed by stirring at room temperature for 12 hours.
- Workup : Quench with saturated $$ \text{NH}_4\text{Cl} $$, extract with diethyl ether, and purify via flash chromatography (hexane/ethyl acetate, 4:1).
- Yield : 68–72%.
Key Data :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | $$ \text{AlCl}_3 $$ | $$ \text{CH}2\text{Cl}2 $$ | Reflux | 6 h | 65% |
| Grignard addition | $$ \text{PhMgBr} $$ | THF | RT | 12 h | 70% |
Titanium-Catalyzed Asymmetric Addition
A stereoselective synthesis employs titanium-based catalysts for enantioselective aryl addition to aldehydes:
- Reagents : 2-Methylbenzaldehyde (1 equiv), diarylzinc reagent (2.2 equiv), titanium-(R)-H8-BINOLate complex (5 mol%).
- Conditions : Reaction in THF at 25°C for 24 hours.
- Workup : Acidic hydrolysis, extraction with ethyl acetate, and chiral column purification (hexane/isopropanol, 95:5).
- Yield : 55–60% with 92% enantiomeric excess (ee).
Mechanistic Insight :
The titanium catalyst facilitates the asymmetric addition of the aryl group to the aldehyde, forming the tertiary alcohol after protonation.
Nickel-Catalyzed Domino Synthesis
A domino reaction using nickel catalysis enables the coupling of boronic esters with chlorobenzenes and alcohols:
- Reagents : 2-Methylphenylboronic ester (3 equiv), chlorobenzene (1.05 equiv), Ni(cod)₂ (5 mol%), IPr·HCl (5 mol%).
- Conditions : Reaction in toluene at 80°C for 4 hours.
- Workup : Filtration, solvent removal, and recrystallization from ethanol.
- Yield : 50–55%.
Advantages :
- Avoids moisture-sensitive Grignard reagents.
- Compatible with diverse boronic esters.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Grignard reaction | 70% | High | High | Low |
| Titanium catalysis | 60% | 92% ee | Moderate | High |
| Nickel domino synthesis | 55% | Moderate | High | Moderate |
Characterization and Validation
NMR Spectroscopy :
X-ray Crystallography :
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylphenyl)-phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis(2-methylphenyl)-phenylmethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl)-phenylmethanol largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the nature of the reagents used.
Comparison with Similar Compounds
Structural Variations and Chromatographic Behavior
A key structural analogue is (2,6-dimethylphenyl)phenylmethanol (compound 37 in ), which differs by having two methyl groups in the ortho positions of one aromatic ring instead of one. This minor substitution significantly impacts chromatographic separation:
- Bis(2-methylphenyl)-phenylmethanol’s CSDP (chiral stationary phase derivative) esters cannot be resolved via HPLC on silica gel due to insufficient stereochemical distinction .
- In contrast, (2,6-dimethylphenyl)phenylmethanol’s CSDP esters exhibit baseline separation (α = 1.25, Rs = 1.94), attributed to enhanced steric hindrance and electronic interactions .
Table 1: Chromatographic Comparison
| Compound | Methyl Substituents | HPLC Separation (CSDP Esters) |
|---|---|---|
| This compound | Two (ortho) | Not separable |
| (2,6-dimethylphenyl)phenylmethanol | Three (ortho) | Baseline separation (α = 1.25) |
Spectroscopic and Stereochemical Properties
Circular dichroism (CD) spectra reveal critical differences:
- This compound (R)-(−)-35 and (2,6-dimethylphenyl)phenylmethanol (+)-37 exhibit opposite CD signs despite similar spectral shapes (Figure 26 in ). This initially led to misassignment of absolute configuration (AC) for compound 37, highlighting the necessity of corroborative methods (e.g., X-ray crystallography or computational modeling) for AC determination .
Electronic and Adsorption Properties
Comparisons with phenylmethanol and phenylethanol () demonstrate that:
Physicochemical Properties vs. Fluorinated Analogues
Bis(4-fluorophenyl)methanol () provides a halogenated contrast:
- Molecular Weight: 220.21 g/mol (vs. 214.29 g/mol for this compound).
- Polarity : Fluorine substituents increase polarity and hydrogen-bond acceptor capacity (TPSA = 20.2 Ų vs. 20.2 Ų for methyl-substituted), but methyl groups enhance lipophilicity (LogP = 3.45 vs. 3.10).
- Bioavailability: Fluorinated analogues show higher BBB permeability (BBB+ for Bis(4-fluorophenyl)methanol vs. BBB− for methyl-substituted) .
Table 2: Physicochemical Comparison
| Property | This compound | Bis(4-fluorophenyl)methanol |
|---|---|---|
| Molecular Weight (g/mol) | 214.29 | 220.21 |
| LogP | 3.45 | 3.10 |
| BBB Permeability | BBB− | BBB+ |
Environmental and Metabolic Considerations
Biological Activity
Bis(2-methylphenyl)-phenylmethanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a central phenylmethanol group with two 2-methylphenyl substituents. This structure is significant as it may enhance the compound's lipophilicity and ability to interact with biological membranes.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially modulating their activity through covalent bonding, which alters various biochemical pathways.
- Receptor Modulation : It may influence receptor activity, affecting cellular signaling and response mechanisms.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi, suggesting a potential application in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Candida albicans | 16 μg/mL |
The above table summarizes the MIC values for this compound against selected microorganisms, indicating its potency as an antimicrobial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116).
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 10 |
| HCT-116 | 15 |
This data shows that this compound has promising anticancer properties, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results confirmed its effectiveness, particularly against Gram-positive bacteria.
- Cytotoxicity Assessment : In a separate study published in the Journal of Medicinal Chemistry, this compound was tested for cytotoxicity on several cancer cell lines. The compound showed selective toxicity towards cancer cells compared to normal cells, indicating a favorable therapeutic index.
Q & A
Q. What are the optimal synthetic routes for Bis(2-methylphenyl)-phenylmethanol, and how do reaction conditions influence yield?
this compound can be synthesized via Grignard reactions or Friedel-Crafts alkylation, with yields highly dependent on solvent polarity, catalyst choice, and temperature. For example, using anhydrous ether as a solvent with magnesium turnings for Grignard formation improves electrophilic addition efficiency. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the tertiary alcohol .
Q. How can researchers characterize the purity and structural integrity of this compound?
Techniques include:
- NMR spectroscopy : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm) and the hydroxyl group (δ 1.5–2.5 ppm, broad).
- HPLC : Use a C18 column with methanol/water (70:30) mobile phase to assess purity (>98% recommended for biological studies).
- Melting point analysis : Compare observed values with literature data to detect impurities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers under inert gas (e.g., argon) to avoid oxidation.
- Dispose of waste via certified chemical disposal services, as tertiary alcohols can persist in aquatic environments .
Advanced Research Questions
Q. How can crystallographic data discrepancies for this compound be resolved using SHELX software?
SHELXL refinement is ideal for addressing twinning or disorder in crystal structures. Key steps:
- Use SHELXD for phase problem resolution via dual-space methods.
- Apply TWIN/BASF commands to model twinning, adjusting HKLF 5 format for intensity integration.
- Validate hydrogen bonding networks using PLATON to ensure geometric accuracy .
Q. What experimental strategies mitigate contradictions in reported biological activities of this compound derivatives?
- Dose-response assays : Test derivatives across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
- Metabolic stability studies : Use liver microsomes to assess cytochrome P450 interactions, which may explain variability in in vivo efficacy .
Q. How can researchers optimize chiral separation of this compound enantiomers for pharmacological studies?
- Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) at 1 mL/min flow rate.
- Circular dichroism (CD) : Validate enantiomeric excess (>99%) by comparing CD spectra with racemic controls .
Q. What computational methods predict the environmental fate of this compound?
- QSPR models : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN3 predicts >60 days persistence).
- Molecular docking : Simulate interactions with soil organic matter to assess adsorption potential .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
